molecular formula C21H25N5O3 B2430657 1-(2-Oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one CAS No. 2034576-53-7

1-(2-Oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one

Cat. No. B2430657
CAS RN: 2034576-53-7
M. Wt: 395.463
InChI Key: FVYGXGXXAUGWMN-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound is involved in the synthesis of complex molecules, highlighting its reactivity and utility in creating novel chemical entities. For instance, the interaction of related imidazo compounds with aromatic aldehydes in the presence of piperidine leads to the formation of compounds with significant fluorescence in alcohol solutions, indicating potential applications in chemical sensing and fluorescence-based detection (Gorobets & Abakumov, 2002). Similarly, the Cu-catalyzed synthesis of imidazo compounds, utilizing ethyl tertiary amines as carbon sources, demonstrates broad substrate scope and functional group tolerance, providing a versatile method for producing valuable compounds (Rao, Mai, & Song, 2017).

Fluorescent pH Sensors

Compounds with the piperidine-naphthalimide structure, closely related to the one , have shown potential as novel fluorescent pH sensors. These compounds exhibit strong fluorescence quench and some red shift in weakly acidic conditions, caused by the formation of an intramolecular hydrogen bond. Their unique fluorescence response to pH changes makes them candidates for pH sensing applications (Cui, Qian, Liu, & Zhang, 2004).

Anticoagulant and Antiproliferative Activities

Research on derivatives of imidazo compounds has unveiled potential anticoagulant and antiproliferative activities. A study synthesizing 3-(1H-imidazo[4,5-c]pyridin-2-yl)-1,5-diarylpyridin-2(1H)-one derivatives found these compounds to exhibit significant anticoagulant abilities in canine blood, suggesting a new avenue for anticoagulant therapy development (Yang, Su, Ren, & Chen, 2015). Another study involving 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives highlighted their antiproliferative effect against human cancer cell lines, indicating potential for cancer treatment (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Electrolyte Properties in Batteries

The structural analogs involving imidazolium, pyrrolidinium, and piperidinium have been evaluated as electrolytes in lithium–oxygen batteries. These studies assess thermal stability, ionic conductivity, and lithium solvation, offering insights into improving electrolyte properties for battery applications (Knipping, Aucher, Guirado, & Aubouy, 2018).

properties

IUPAC Name

1-(4-methylphenyl)-3-[2-oxo-2-(3-pyrimidin-2-yloxypiperidin-1-yl)ethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-16-5-7-17(8-6-16)26-13-12-25(21(26)28)15-19(27)24-11-2-4-18(14-24)29-20-22-9-3-10-23-20/h3,5-10,18H,2,4,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYGXGXXAUGWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCCC(C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one

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